6-Bromo-2-methyl-1,3-benzothiazole
Overview
Description
6-Bromo-2-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methyl-1,3-benzothiazole consists of a benzothiazole ring substituted with a bromine atom at the 6th position and a methyl group at the 2nd position .Physical And Chemical Properties Analysis
6-Bromo-2-methyl-1,3-benzothiazole has a density of 1.6±0.1 g/cm3, a boiling point of 299.1±13.0 °C at 760 mmHg, and a flash point of 134.7±19.8 °C . It has a molar refractivity of 53.1±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 138.7±3.0 cm3 .Scientific Research Applications
6-Bromo-2-methyl-1,3-benzothiazole: A Comprehensive Analysis of Scientific Research Applications:
Synthesis of Benzothiazole Dimers
6-Bromo-2-methyl-1,3-benzothiazole serves as a starting material in the synthesis of benzothiazole dimers, which have shown high binding affinity to β-amyloid fibrils . This application is particularly relevant in the context of Alzheimer’s research, where β-amyloid fibrils are a key focus.
Anti-Tubercular Activity
Recent advances in medicinal chemistry have highlighted the synthesis of new benzothiazole-based anti-tubercular agents . The compound’s derivatives have been discussed for their potential as potent inhibitors with enhanced anti-tubercular activity.
Plant Growth Stimulation
Benzothiazole derivatives, including those synthesized from 6-Bromo-2-methyl-1,3-benzothiazole, have been tested for plant growth-stimulating activity on wheat (Triticum aestivum) . This suggests its potential application in agriculture.
Antitumor Activity
Some derivatives of 6-Bromo-2-methyl-1,3-benzothiazole have shown promising antitumor activity against liver carcinoma . This indicates its possible use in cancer research and therapy.
Chemical Research and Development
As a chemical compound with a specific CAS number (5304-21-2), 6-Bromo-2-methyl-1,3-benzothiazole is used in various chemical research and development processes . It is likely involved in the synthesis of other complex molecules.
Molecular Docking Studies
The compound has been used in molecular docking studies to identify potential agents that bind to specific regions of target proteins . This application is crucial in drug design and discovery.
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-inflammatory activity through the inhibition of prostaglandin biosynthesis .
Mode of Action
It’s worth noting that benzothiazole derivatives have been used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds .
Biochemical Pathways
It’s known that non-steroidal anti-inflammatory drugs (nsaids), which include some benzothiazole derivatives, inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity .
properties
IUPAC Name |
6-bromo-2-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBQNFVPWXRIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201085 | |
Record name | Benzothiazole, 6-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5304-21-2 | |
Record name | Benzothiazole, 6-bromo-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazole, 6-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5304-21-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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